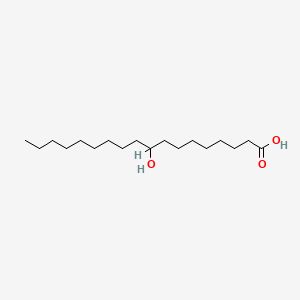

9-Hydroxyoctadecanoic Acid

Description

RN given refers to cpd without isomeric designation; structure given in first source; see also record for 10(9)-hydroxystearic acid

Properties

IUPAC Name |

9-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHXDCVAPIMDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948393 | |

| Record name | 9-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3384-24-5, 25498-28-6 | |

| Record name | 9-Hydroxyoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3384-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003384245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10(9)-Hydroxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025498286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-hydroxyoctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of 9-Hydroxyoctadecanoic Acid (9-HODE): A Linoleic Acid Metabolite at the Crossroads of Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecanoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidative metabolism of the essential fatty acid, linoleic acid. Since its discovery, 9-HODE has emerged as a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, cell differentiation, and the pathogenesis of various diseases such as atherosclerosis and nonalcoholic fatty liver disease. This technical guide provides a comprehensive overview of the discovery of 9-HODE, detailing the key experimental methodologies, quantitative data across various biological systems, and the intricate signaling pathways it modulates.

Historical Discovery and Timeline

The journey to understanding 9-HODE began with early investigations into the enzymatic oxidation of polyunsaturated fatty acids. A pivotal moment in this discovery was the work of Hamberg and Samuelsson in 1967, who demonstrated the formation of both 9-HODE and 13-HODE from linoleic acid upon incubation with microsomal fractions of sheep vesicular glands.[1][2] This was one of the first demonstrations of the enzymatic conversion of linoleic acid into these hydroxylated metabolites.

Subsequent research in the early 1970s further solidified the existence of specific enzymatic pathways for 9-HODE production. In 1971, a lipoxygenase enzyme was partially purified from potato tubers that was shown to specifically oxygenate linoleic acid at the 9-position, producing 9-hydroperoxyoctadecadienoic acid (9-HPODE), the precursor to 9-HODE.[3][4] These early studies laid the foundation for decades of research into the biosynthesis, metabolism, and biological functions of 9-HODE.

Biosynthesis of 9-HODE: Enzymatic and Non-Enzymatic Pathways

9-HODE can be synthesized in the body through multiple enzymatic and non-enzymatic pathways, leading to the formation of different stereoisomers with potentially distinct biological activities.

Enzymatic Pathways

-

Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for their role in prostaglandin synthesis, can also metabolize linoleic acid to 9-HPODE, which is then rapidly reduced to 9-HODE.

-

Cytochrome P450 (CYP) Enzymes: Certain CYP monooxygenases can directly hydroxylate linoleic acid to form 9-HODE.

-

Lipoxygenases (LOX): Various lipoxygenases can catalyze the dioxygenation of linoleic acid to form 9-HPODE, the precursor of 9-HODE. For instance, potato tuber lipoxygenase exhibits a high specificity for the 9-position of linoleic acid.[3][4]

Non-Enzymatic Pathway

-

Free Radical-Mediated Oxidation: In conditions of oxidative stress, linoleic acid can be non-enzymatically oxidized by reactive oxygen species (ROS) to form a racemic mixture of 9-HPODE, which is subsequently reduced to 9-HODE. This pathway is particularly relevant in pathological conditions characterized by increased oxidative stress.[5]

The various pathways of 9-HODE formation are summarized in the workflow diagram below.

Quantitative Data of 9-HODE in Biological Systems

The concentration of 9-HODE in various biological fluids and tissues can vary significantly depending on the physiological or pathological state. The following table summarizes representative quantitative data for 9-HODE.

| Biological Matrix | Species | Condition | 9-HODE Concentration | Reference(s) |

| Plasma | Human | Healthy | 16 ± 5.0 ng/mL | [6] |

| Plasma | Human | Nonalcoholic Steatohepatitis (NASH) | Significantly elevated vs. healthy controls | [2][7] |

| Plasma | Rat | Healthy | 57.8 ± 18.7 nmol/L | [8] |

| Low-Density Lipoprotein (LDL) | Human | Atherosclerotic Patients (Young) | 20-fold increase vs. healthy controls | [9] |

| Low-Density Lipoprotein (LDL) | Human | Atherosclerotic Patients (Older) | 30-100 fold increase vs. young healthy controls | [9] |

| Atherosclerotic Plaques | Human | Advanced Atherosclerosis | Present in significant amounts | [10] |

Experimental Protocols

The identification and quantification of 9-HODE have evolved significantly since its discovery. Early studies relied on a combination of enzymatic reactions and analytical chemistry techniques.

Early Discovery and Characterization (Late 1960s - 1970s)

-

Enzymatic Synthesis:

-

Source of Enzyme: Microsomal fractions from sheep vesicular glands or partially purified lipoxygenase from potato tubers were commonly used.[1][2][4]

-

Substrate: Linoleic acid was used as the substrate.

-

Incubation: The enzyme preparation was incubated with linoleic acid in a buffered solution at a specific pH (e.g., pH 5.5-6.0 for potato lipoxygenase).[4]

-

Extraction: The reaction mixture was acidified, and the lipids were extracted with an organic solvent like diethyl ether.

-

-

Purification and Analysis:

-

Chromatography: The extracted lipids were subjected to silicic acid chromatography or thin-layer chromatography (TLC) to separate the different fatty acid metabolites.

-

Derivatization: The hydroxylated fatty acids were often converted to their methyl ester or other derivatives to improve their volatility for gas chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This was a key technique for identifying the structure of the metabolites based on their retention time and mass fragmentation patterns.

-

Modern Quantitative Analysis

-

Sample Preparation:

-

Lipid Extraction: Lipids are extracted from biological samples (plasma, tissue homogenates) using methods like the Folch or Bligh-Dyer extraction.

-

Solid-Phase Extraction (SPE): SPE is often used to clean up the lipid extract and enrich for the oxidized fatty acids.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatographic Separation: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate the different HODE isomers.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for highly sensitive and specific quantification of 9-HODE. Specific precursor-to-product ion transitions are monitored for 9-HODE (e.g., m/z 295 -> 171).[11]

-

Internal Standards: A deuterated internal standard of 9-HODE is typically added to the sample at the beginning of the extraction process to account for any sample loss during preparation and for accurate quantification.

-

The following diagram illustrates a typical modern workflow for the quantitative analysis of 9-HODE.

Signaling Pathways of 9-HODE

9-HODE exerts its biological effects by activating specific signaling pathways. Two of the most well-characterized receptors for 9-HODE are the G protein-coupled receptor 132 (GPR132) and the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ).

GPR132 Signaling Pathway

GPR132, also known as G2A, is a Gq protein-coupled receptor. The binding of 9-HODE to GPR132 initiates a signaling cascade that leads to various cellular responses.

Upon activation by 9-HODE, GPR132 activates the Gq alpha subunit of the heterotrimeric G protein.[7][9][12] Activated Gq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9][12] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both DAG and elevated intracellular Ca²⁺ levels activate protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to a variety of cellular responses, including the sensitization of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.[1]

PPARγ Signaling Pathway

9-HODE is also a known endogenous ligand for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.

As a ligand, 9-HODE binds to and activates PPARγ.[5][10][13][14] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[15] This binding event recruits co-activator proteins and initiates the transcription of genes involved in lipid uptake and metabolism, such as fatty acid binding protein 4 (FABP4) and CD36.[3][16] The increased expression of these proteins leads to cellular responses like enhanced fatty acid uptake and lipid accumulation.

Conclusion

The discovery of 9-HODE as a metabolite of linoleic acid has opened up a significant field of research into the roles of oxidized fatty acids in health and disease. From its initial identification through elegant enzymatic and analytical studies to our current understanding of its complex signaling pathways, 9-HODE has proven to be a molecule of great interest to researchers, scientists, and drug development professionals. Its involvement in critical cellular processes and its altered levels in various pathological conditions highlight its potential as both a biomarker and a therapeutic target. Further research into the nuanced roles of different 9-HODE stereoisomers and their downstream signaling networks will undoubtedly uncover new avenues for the diagnosis and treatment of a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulating arachidonic acid metabolism: a novel strategy to prevent colorectal inflammatory cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 6. Lipoxygenase Is Involved in the Control of Potato Tuber Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]

- 16. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Pathways for 9-Hydroxyoctadecanoic Acid Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecanoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet. As a member of the oxylipin family, 9-HODE is implicated in a variety of physiological and pathological processes, including inflammation, pain perception, and the regulation of vascular tone. Its formation is a complex process involving multiple enzymatic and non-enzymatic pathways, leading to the production of different stereoisomers with distinct biological activities. This technical guide provides an in-depth overview of the core enzymatic pathways involved in 9-HODE synthesis, presents quantitative data for comparative analysis, details experimental protocols for its measurement, and visualizes the key pathways and workflows.

Enzymatic Pathways of 9-HODE Formation

The biosynthesis of 9-HODE from linoleic acid is primarily catalyzed by three major enzyme families: cyclooxygenases (COX), cytochrome P450 (CYP) monooxygenases, and lipoxygenases (LOX). Non-enzymatic pathways involving free radicals and singlet oxygen also contribute to its formation, particularly under conditions of oxidative stress.

Cyclooxygenase (COX) Pathway

Cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) are well-known for their role in prostaglandin synthesis from arachidonic acid. However, these enzymes can also metabolize linoleic acid to hydroperoxy-octadecadienoic acids (HpODEs), which are subsequently reduced to HODEs.

-

Reaction Mechanism: COX enzymes catalyze the bis-oxygenation of linoleic acid to form 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HpODE). This intermediate is then rapidly reduced to 9-HODE by peroxidases.

-

Stereospecificity: The COX pathway predominantly produces the 9(R)-HODE stereoisomer, with smaller amounts of the 9(S)-HODE isomer.[1]

-

Isoform Specificity: COX-2 exhibits a greater preference for linoleic acid as a substrate compared to COX-1 and is therefore considered the primary contributor to 9-HODE production in cells expressing both isoforms.[2]

Cytochrome P450 (CYP) Pathway

Members of the cytochrome P450 superfamily of monooxygenases are involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. Specific CYP isoforms can hydroxylate linoleic acid to form 9-HODE.

-

Reaction Mechanism: CYP enzymes metabolize linoleic acid to a mixture of 9(S)-HpODE and 9(R)-HpODE, which are then reduced to their corresponding 9-HODE products.[2] The primary human CYP isoforms responsible for this conversion include CYP2J2, CYP2C8, and CYP2C9.[3]

-

Stereospecificity: This pathway typically produces a racemic mixture of 9-HODE isomers, with a predominance of the 9(R) stereoisomer. In human liver microsomes, the R/S ratio can be as high as 80%/20%.[2]

Lipoxygenase (LOX) Pathway

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereo-specific oxygenation of polyunsaturated fatty acids.

-

Reaction Mechanism: Different LOX isoforms exhibit distinct positional specificity for linoleic acid oxygenation. For instance, 5-LOX and the murine 8(S)-lipoxygenase can metabolize linoleic acid to 9-HpODE, which is then reduced to 9-HODE.[4][5]

-

Stereospecificity: The LOX pathway is highly stereospecific. For example, the murine 8(S)-lipoxygenase predominantly forms 9(S)-HpODE, leading to the production of 9(S)-HODE.[5]

Quantitative Data on 9-HODE Formation

The following tables summarize available quantitative data related to 9-HODE formation and detection.

| Enzyme Pathway | Organism/Tissue | Product Ratio (9-HODE isomers) | Reference |

| Cytochrome P450 | Human Liver Microsomes | 9(R)-HODE : 9(S)-HODE ≈ 80 : 20 | [2] |

| Myoglobin/H₂O₂ | Sperm Whale | 9(S)-HODE : 9(R)-HODE ≈ 84 : 16 | [6] |

| Lipoxygenase-2 (LOX-2) | Germinating Barley | Enantiomeric excess of 78% for free 9(S)-HODE | [7] |

| Sample Type | Analyte | Concentration | Analytical Method | Reference |

| Rat Plasma | 9-HODE | 57.8 ± 18.7 nmol/L | Q-TOFMS | [8] |

| Rat Plasma | 9-HODE | 84.0 nmol/L | Q-TOFMS (Standard Addition) | [8] |

| Green Malt (Storage Lipids) | 9-HODE | 53 mg/kg | GC-MS & HPLC | [7] |

| Green Malt (Polar Lipids) | 9-HODE | 45 mg/kg | GC-MS & HPLC | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of 9-HODE from biological samples.

Extraction of 9-HODE from Plasma

This protocol is adapted for the extraction of total (free and esterified) 9-HODE from plasma samples for subsequent analysis by LC-MS/MS.

Materials:

-

Plasma sample

-

Internal Standard (e.g., 9-HODE-d4)

-

Methanol

-

2M Sodium Hydroxide (NaOH)

-

Hexane

-

2-Propanol

-

10% (v/v) Acetic Acid

-

Nitrogen gas

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 200 µL of plasma in a glass test tube, add 10 µL of the internal standard solution.

-

Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[1]

-

Vortex briefly to mix.

-

Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.[1]

-

Centrifuge at 2000 x g for 5 minutes at room temperature.[1]

-

Transfer the upper hexane layer to a clean glass tube.

-

Evaporate the hexane extract to dryness under a stream of nitrogen gas.[1]

-

For total 9-HODE analysis (including esterified forms), resuspend the dried extract in 1.0 mL of 2-propanol.

-

Add 1.0 mL of 2M NaOH, blanket with argon or nitrogen, and incubate at 60°C for 30 minutes to hydrolyze the esters.

-

Cool the sample and acidify to pH 3 with HCl.

-

Re-extract the sample with hexane as described in steps 4-7.

-

The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.

Quantification of 9-HODE by LC-MS/MS

This protocol provides a general procedure for the quantification of 9-HODE using a triple quadrupole mass spectrometer.

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent

-

Mass Spectrometer: AB SCIEX API 4000 or equivalent

-

Column: Reverse-phase C18 column (e.g., XPERTEX, 2.1 × 250mm, 5 µm)[1]

-

Mobile Phase A: Water with 0.2% (v/v) acetic acid[1]

-

Mobile Phase B: Methanol with 0.2% (v/v) acetic acid[1]

-

Flow Rate: 0.2 mL/min[1]

-

Gradient:

-

0-10 min: 85% B

-

10-12 min: Gradient to 100% B

-

12-22 min: 100% B

-

22-24 min: Gradient to 85% B

-

24-30 min: 85% B

-

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Ion Spray Voltage: -4.2 kV[1]

-

Temperature: 350 °C[1]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

9-HODE: Precursor ion (m/z) 295.2 → Product ion (m/z) 171.1[1]

-

9-HODE-d4 (Internal Standard): Precursor ion (m/z) 299.2 → Product ion (m/z) 171.1 (or other appropriate fragment)

-

Procedure:

-

Reconstitute the dried sample extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (85% B).

-

Inject a 40 µL aliquot onto the LC-MS/MS system.[1]

-

Acquire data in MRM mode using the specified transitions.

-

Quantify the amount of 9-HODE in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 9-HODE and the internal standard.

Quantification of 9-HODE by GC-MS

This protocol outlines a general procedure for the analysis of 9-HODE by gas chromatography-mass spectrometry, which requires derivatization to increase volatility.

Derivatization (Pentafluorobenzyl ester formation):

-

To the dried sample extract, add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.[9]

-

Vortex and let the reaction proceed at room temperature for 20 minutes.[9]

-

Dry the sample under a stream of nitrogen.

-

Reconstitute the derivatized sample in iso-octane for GC-MS analysis.[9]

Instrumentation and Conditions:

-

GC System: Agilent 7890A or equivalent

-

MS System: Agilent 5975C or equivalent

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min

-

Ramp 1: 10°C/min to 250°C

-

Ramp 2: 5°C/min to 300°C, hold for 5 min

-

-

Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)

-

Selected Ion Monitoring (SIM) or Full Scan Mode: Monitor characteristic ions for the 9-HODE derivative.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the enzymatic pathways for 9-HODE formation and a typical experimental workflow for its analysis.

Caption: Enzymatic pathways for the formation of 9-HODE from linoleic acid.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 3. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The lipoxygenase activity of myoglobin. Oxidation of linoleic acid by the ferryl oxygen rather than protein radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization and quantification of free and esterified 9- and 13-hydroxyoctadecadienoic acids (HODE) in barley, germinating barley, and finished malt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

Non-Enzymatic Formation of 9-Hydroxyoctadecadienoic Acid (9-HODE) via Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the non-enzymatic formation of 9-hydroxyoctadecadienoic acid (9-HODE), a significant biomarker and bioactive lipid mediator, under conditions of oxidative stress. It details the chemical mechanisms, experimental methodologies for its induction and quantification, and its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in lipidomics, oxidative stress, and drug development.

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is an oxidized metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in human tissues. While enzymatic pathways can produce specific stereoisomers of 9-HODE, its non-enzymatic formation is a hallmark of oxidative stress, a condition implicated in a wide range of pathologies including atherosclerosis, neurodegenerative diseases, and diabetes.[1][2] Under oxidative stress, reactive oxygen species (ROS) mediate the peroxidation of linoleic acid, leading to the formation of a racemic mixture of lipid hydroperoxides, which are subsequently reduced to their corresponding hydroxides.[3] This guide focuses on the non-enzymatic pathways of 9-HODE synthesis, providing a foundational understanding for its study and therapeutic targeting.

Chemical Mechanisms of Non-Enzymatic 9-HODE Formation

The non-enzymatic oxidation of linoleic acid to 9-HODE primarily occurs through two distinct mechanisms: free radical-mediated peroxidation and singlet oxygen-mediated oxidation. Both pathways lead to the formation of 9-hydroperoxyoctadecadienoic acid (9-HPODE), which is then reduced to 9-HODE.[3][4]

Free Radical-Mediated Peroxidation

This process, also known as autoxidation, is a chain reaction involving three main stages: initiation, propagation, and termination.[5]

-

Initiation: A pro-oxidant, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from the bis-allylic C-11 position of linoleic acid. This generates a pentadienyl radical, which is a resonance-stabilized radical intermediate.[5]

-

Propagation: The pentadienyl radical reacts with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another linoleic acid molecule, propagating the chain reaction and forming a lipid hydroperoxide. The attack of oxygen at the C-9 position of the pentadienyl radical leads to the formation of 9-hydroperoxyoctadecadienoic acid (9-HPODE).[5]

-

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.

The free radical pathway produces a racemic mixture of 9-HODE and 13-HODE, as well as their (E,E)-isomers.[6]

Singlet Oxygen-Mediated Oxidation

Singlet oxygen (¹O₂), a high-energy state of molecular oxygen, can directly react with the double bonds of linoleic acid via an ene reaction. This non-radical mechanism leads to the formation of 9-HPODE and 13-HPODE, as well as 10- and 12-HPODE.[6][7] The subsequent reduction of these hydroperoxides yields the corresponding HODEs.

// Nodes Linoleic_Acid [label="Linoleic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Free_Radicals [label="Free Radicals (e.g., •OH)", fillcolor="#FBBC05", fontcolor="#202124"]; Singlet_Oxygen [label="Singlet Oxygen (¹O₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Pentadienyl_Radical [label="Pentadienyl Radical", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxygen [label="O₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peroxyl_Radical [label="Peroxyl Radical", fillcolor="#F1F3F4", fontcolor="#202124"]; HPODE_Formation [label="Hydroperoxide Formation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; HPODE_9 [label="9-HPODE", fillcolor="#F1F3F4", fontcolor="#202124"]; HPODE_13 [label="13-HPODE", fillcolor="#F1F3F4", fontcolor="#202124"]; Other_HPODEs [label="10- & 12-HPODE", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Reduction\n(e.g., by Glutathione Peroxidase)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; HODE_9 [label="9-HODE (racemic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HODE_13 [label="13-HODE (racemic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Other_HODEs [label="10- & 12-HODE", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Oxidative_Stress -> Free_Radicals; Oxidative_Stress -> Singlet_Oxygen; Linoleic_Acid -> Pentadienyl_Radical [label="H• abstraction"]; Free_Radicals -> Pentadienyl_Radical [style=invis]; Pentadienyl_Radical -> Peroxyl_Radical; Oxygen -> Peroxyl_Radical; Peroxyl_Radical -> HPODE_Formation; Linoleic_Acid -> HPODE_Formation [label="ene reaction"]; Singlet_Oxygen -> HPODE_Formation [style=invis]; HPODE_Formation -> HPODE_9; HPODE_Formation -> HPODE_13; HPODE_Formation -> Other_HPODEs; HPODE_9 -> Reduction; HPODE_13 -> Reduction; Other_HPODEs -> Reduction; Reduction -> HODE_9; Reduction -> HODE_13; Reduction -> Other_HODEs; } Non-enzymatic formation of 9-HODE from linoleic acid.

Quantitative Data on Non-Enzymatic 9-HODE Formation

The non-enzymatic oxidation of linoleic acid typically results in a mixture of HODE isomers. The relative abundance of these isomers can vary depending on the specific oxidative conditions.

| Condition | 9-HODE | 13-HODE | Other Isomers | Reference |

| Free Radical Oxidation | Racemic mixture | Racemic mixture | (E,E)-isomers also formed | [6] |

| Singlet Oxygen Oxidation | Racemic mixture | Racemic mixture | 10-HODE and 12-HODE also formed | [6][7] |

| Atherosclerosis (late stage) | Approximately equal to 13-HODE | Approximately equal to 9-HODE | - | [2] |

Table 1: Relative formation of HODE isomers under non-enzymatic conditions.

| Biological Matrix | Condition | 9-HODE Concentration (nmol/L) | 13-HODE Concentration (nmol/L) | Reference |

| Rat Plasma | Normal | 57.8 ± 18.7 | 123.2 ± 31.1 | [4] |

| Rat Plasma | Normal (alternative method) | 84.0 | 138.6 | [4] |

Table 2: Representative concentrations of 9-HODE and 13-HODE in biological samples.

Experimental Protocols

In Vitro Induction of Non-Enzymatic 9-HODE Formation

Objective: To induce the non-enzymatic oxidation of linoleic acid in a controlled in vitro setting.

Materials:

-

Linoleic acid

-

Phosphate-buffered saline (PBS), pH 7.4

-

Iron (II) sulfate (FeSO₄)

-

Ascorbic acid

-

Hydrogen peroxide (H₂O₂)

-

Methanol

-

Hexane

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Prepare a solution of linoleic acid in methanol.

-

Evaporate the methanol under a stream of nitrogen.

-

Resuspend the linoleic acid in PBS to the desired concentration.

-

To induce free radical-mediated oxidation, add FeSO₄ and ascorbic acid to the linoleic acid solution.[8]

-

Alternatively, for Fenton-like reactions, add H₂O₂ and FeSO₄.[8]

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours).

-

Stop the reaction by adding an excess of methanol and an antioxidant like butylated hydroxytoluene (BHT).

-

Extract the lipids using a solvent system such as hexane/isopropanol.

-

Purify the HODE fraction using solid-phase extraction.

-

Analyze the sample using LC-MS/MS.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_LA [label="Prepare Linoleic Acid\n in PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Induce_Oxidation [label="Induce Oxidation\n(e.g., FeSO₄/Ascorbate)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop_Reaction [label="Stop Reaction\n(Methanol + BHT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipid_Extraction [label="Lipid Extraction\n(e.g., Hexane/Isopropanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Solid Phase Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_LA; Prepare_LA -> Induce_Oxidation; Induce_Oxidation -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Lipid_Extraction; Lipid_Extraction -> Purification; Purification -> Analysis; Analysis -> End; } Workflow for in vitro induction and analysis of 9-HODE.

Cellular Models of Oxidative Stress

Objective: To study the non-enzymatic formation of 9-HODE in a cellular context.

Cell Lines:

-

Human umbilical vein endothelial cells (HUVECs)[9]

-

Macrophages (e.g., THP-1 differentiated macrophages)[10]

-

Hepatocytes (e.g., HepG2)[11]

Protocol:

-

Culture the chosen cell line to the desired confluency.

-

Induce oxidative stress using agents such as:

-

Hydrogen peroxide (H₂O₂)

-

Lipopolysaccharide (LPS)

-

Carbon tetrachloride (CCl₄) (for liver cell models)[12]

-

-

Incubate the cells with the stress-inducing agent for a specified duration.

-

Harvest the cells and/or the culture medium.

-

Perform lipid extraction and purification as described in the in vitro protocol.

-

Analyze the samples by LC-MS/MS.

Quantification of 9-HODE by LC-MS/MS

Objective: To accurately quantify 9-HODE and distinguish it from its isomers.

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

Method:

-

Chromatographic Separation:

-

Use a reverse-phase C18 column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., acetic acid or formic acid) and an organic solvent (e.g., acetonitrile, methanol).

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The precursor ion for 9-HODE is m/z 295.2. A specific product ion for 9-HODE is m/z 171.1, which allows for its differentiation from 13-HODE (product ion m/z 195.1).[1]

-

-

Quantification:

-

Use a stable isotope-labeled internal standard (e.g., 9-HODE-d4) for accurate quantification.

-

Generate a standard curve with known concentrations of 9-HODE to determine the concentration in the samples.

-

Chiral Analysis of 9-HODE Enantiomers

Objective: To determine the enantiomeric composition (S vs. R) of 9-HODE.

Method:

-

Chiral Chromatography:

-

Utilize a chiral column (e.g., Chiralcel OD-H) with a normal-phase mobile phase (e.g., hexane/isopropanol).[13]

-

The two enantiomers will have different retention times, allowing for their separation and individual quantification.

-

Signaling Pathways Involving Non-Enzymatically Formed 9-HODE

Non-enzymatically produced 9-HODE, being a racemic mixture, can activate specific cellular signaling pathways, contributing to the pathophysiology of oxidative stress-related diseases.

G Protein-Coupled Receptor 132 (GPR132) Pathway

9-HODE is a potent endogenous ligand for GPR132 (also known as G2A).[2] Activation of GPR132 by 9-HODE can lead to various downstream effects, including pro-inflammatory responses.[2]

// Nodes HODE_9 [label="9-HODE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPR132 [label="GPR132 (G2A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαq", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP₂", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP₃", fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_release [label="Intracellular Ca²⁺ Release", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Pro-inflammatory Response", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HODE_9 -> GPR132 [label="activates"]; GPR132 -> G_protein [label="activates"]; G_protein -> PLC [label="activates"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC [label="activates"]; Ca_release -> PKC [label="activates"]; PKC -> Inflammation; } Activation of the GPR132 signaling pathway by 9-HODE.

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

9-HODE can act as a ligand for PPARs, particularly PPARγ and PPARα.[11][14] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. The interaction of 9-HODE with PPARγ can influence the expression of genes such as FABP4, which is involved in fatty acid uptake and transport.[14]

// Nodes HODE_9 [label="9-HODE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPAR [label="PPARγ/α", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Heterodimer [label="PPAR-RXR Heterodimer", fillcolor="#FBBC05", fontcolor="#202124"]; PPRE [label="PPRE\n(in target gene promoter)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; FABP4 [label="FABP4", fillcolor="#F1F3F4", fontcolor="#202124"]; CD36 [label="CD36", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Metabolism [label="Regulation of Lipid Metabolism\n& Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HODE_9 -> PPAR [label="binds & activates"]; PPAR -> Heterodimer; RXR -> Heterodimer; Heterodimer -> PPRE [label="binds to"]; PPRE -> Transcription; Transcription -> FABP4; Transcription -> CD36; FABP4 -> Lipid_Metabolism; CD36 -> Lipid_Metabolism; } Activation of the PPAR signaling pathway by 9-HODE.

Conclusion

The non-enzymatic formation of 9-HODE is a critical process in the pathophysiology of diseases associated with oxidative stress. Understanding the mechanisms of its formation, possessing robust methods for its quantification, and elucidating its roles in cellular signaling are paramount for the development of novel diagnostic and therapeutic strategies. This guide provides a comprehensive overview of these aspects to aid researchers in their endeavors to unravel the complexities of lipid peroxidation and its consequences.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Singlet Oxygen Induced Products of Linoleates, 10- and 12-(Z,E)-Hydroxyoctadecadienoic Acids (HODE), Can Be Potential Biomarkers for Early Detection of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gsartor.org [gsartor.org]

- 9. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Study of Approaches to Modeling Oxidative Stress in Male Wistar Rats: The Comparative Analysis of Diet-Induced, Chemically Induced, and Physiologically Induced Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

stereoisomers of 9-Hydroxyoctadecanoic Acid (9(S)-HODE vs 9(R)-HODE)

An In-Depth Technical Guide to the Stereoisomers of 9-Hydroxyoctadecanoic Acid: 9(S)-HODE vs. 9(R)-HODE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (9-HODE) is a critical lipid mediator derived from the essential fatty acid, linoleic acid. It exists as two primary stereoisomers, 9(S)-HODE and 9(R)-HODE, which, despite their subtle structural difference, exhibit distinct biological activities and are implicated in a range of physiological and pathological processes. Generated through both specific enzymatic pathways and non-enzymatic oxidative stress, the balance between these enantiomers can significantly influence cellular signaling, inflammation, pain perception, and the progression of diseases such as atherosclerosis and nonalcoholic steatohepatitis. This technical guide provides a comprehensive overview of the synthesis, metabolism, and differential functions of 9(S)-HODE and 9(R)-HODE. It details their interactions with key receptors like GPR132 and PPARs, summarizes quantitative data, and provides established experimental protocols for their extraction, separation, and functional analysis.

Introduction

Linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet, is a precursor to a variety of oxidized lipid mediators known as oxylipins. Among these, the hydroxyoctadecadienoic acids (HODEs) are particularly significant. 9-HODE is formed by the insertion of a hydroxyl group at the 9th carbon of linoleic acid and exists as two enantiomers: 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) and 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE).[1] While many studies historically referred to "9-HODE" without distinguishing between the stereoisomers, it is now clear that their chirality dictates their biological roles, receptor affinity, and pathological implications.[2] Understanding these differences is paramount for developing targeted therapeutic strategies for diseases involving oxidative stress and lipid signaling.

Synthesis and Metabolism of 9-HODE Stereoisomers

The formation of 9(S)-HODE and 9(R)-HODE can occur through stereospecific enzymatic reactions or non-specific free radical-mediated oxidation.

-

Enzymatic Pathways:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for prostaglandin synthesis, can metabolize linoleic acid to hydroperoxy-octadecadienoic acids (HpODEs), which are then rapidly reduced to HODEs. This pathway predominantly produces 9(R)-HODE.[1][3]

-

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes metabolize linoleic acid to a mixture of 9-HpODE stereoisomers. Subsequent reduction yields a racemic mixture of 9-HODE where the R-stereoisomer predominates. For instance, human liver microsomes produce an 80:20 ratio of 9(R)-HODE to 9(S)-HODE.[1][4]

-

Lipoxygenases (LOX): While 15-LOX-1 primarily generates 13-HODE, certain lipoxygenases can produce 9-HODEs. For example, potato 5-lipoxygenase is known to function as a 9-lipoxygenase on linoleic acid, producing 9(S)-HODE.[5]

-

-

Non-Enzymatic Pathways:

-

Oxidative Stress: Under conditions of high oxidative stress, the non-enzymatic oxidation of linoleic acid by free radicals or singlet oxygen generates approximately equal amounts of S and R stereoisomers, resulting in a racemic mixture of 9-HODE.[1] This is a key process in the pathology of diseases like atherosclerosis and nonalcoholic steatohepatitis (NASH), where analyses have shown equivalent R and S chiral distribution of HODEs.[6]

-

-

Further Metabolism:

Differential Biological Activities and Signaling

The stereochemistry of the hydroxyl group is a key determinant of 9-HODE's biological function, primarily through differential activation of specific cell surface and nuclear receptors.

G Protein-Coupled Receptor 132 (GPR132/G2A)

GPR132, also known as G2A, is a critical receptor for oxidized fatty acids and is highly expressed in macrophages and other immune cells.[8]

-

Stereospecific Activation: 9(S)-HODE is a potent agonist for human GPR132, whereas 9(R)-HODE exhibits significantly lower activity.[5] 13-HODE is a very weak ligand in comparison.[8][9] This activation is specific, as the precursor linoleic acid does not activate the receptor.[9]

-

Downstream Signaling: Activation of GPR132 by 9(S)-HODE initiates several downstream signaling cascades:

-

Gαq Coupling: Leads to intracellular calcium mobilization, a key signaling event.[5]

-

Gαi Coupling: Results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5] This coupling has been confirmed via GTPγS binding assays.[5]

-

JNK Activation: 9(S)-HODE stimulates the c-Jun N-terminal kinase (JNK) MAP kinase pathway.[5]

-

TRPV1 Sensitization: GPR132 activation can sensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of pain, through a Protein Kinase C (PKC) dependent mechanism. This link implicates 9-HODE in pain hypersensitivity.[9]

-

Peroxisome Proliferator-Activated Receptors (PPARs)

Both 9-HODE and 13-HODE isomers are known endogenous ligands for PPARs, a family of nuclear receptors that regulate lipid metabolism and inflammation.

-

PPARγ and PPARβ Activation: 9(S)-HODE and 13(S)-HODE can directly activate PPARγ and PPARβ.[1][4] This activation is linked to the induction of PPARγ-inducible genes, promoting the maturation of monocytes into macrophages and regulating genes involved in fatty acid uptake like CD36 and FABP4.[1][10][11]

-

Metabolic Regulation: Through PPAR activation, 9-HODE can influence lipid homeostasis. Studies in HepG2 cells show that 9-HODE can increase triglyceride accumulation and alter the expression of genes involved in fatty acid synthesis (FASN) and uptake (CD36).[11]

Contrasting Biological Roles

The differential receptor activation leads to opposing biological effects.

-

Pro-inflammatory (9-HODE): The pro-inflammatory actions of 9-HODE, particularly in the skin and in atherosclerosis, are largely attributed to its potent activation of GPR132.[8]

-

Cell Growth and Apoptosis: Studies in colorectal cancer cell lines have demonstrated that 9-HODE enantiomers, similar to 13-HODE enantiomers, have contrary effects on cell growth and apoptosis.[2] For example, 13(S)-HODE induces apoptosis via PPARγ, while 13(R)-HODE promotes cell growth.[2] This suggests the balance between R and S enantiomers is crucial for tissue homeostasis.[2]

Quantitative Data Summary

Clear quantitative data on the differential effects of 9-HODE stereoisomers is crucial for research. The tables below summarize key findings from the literature.

Table 1: Receptor Activation and Potency

| Ligand | Receptor | Effect | Relative Potency/Observation | Reference |

| 9(S)-HODE | Human GPR132 | Agonist | Potent activator; more potent than 9(R)-HODE and 13-HODEs. Induces robust calcium mobilization. | [1][5] |

| 9(R)-HODE | Human GPR132 | Agonist | Weak activator; significantly less potent than 9(S)-HODE. | [5] |

| 13(S)-HODE | Human GPR132 | Agonist | Very weak activator. | [5][9] |

| 9-HODE | PPARα | Agonist | Increases luciferase activity >4x at 2 µM and >10x at 6 µM in transactivation assays. | [11] |

| 9-HODE | PPARγ | Agonist | Increases luciferase activity ~2.5x at 6 µM. Induces FABP4 expression. | [10][11] |

Table 2: Enzymatic Production Ratios of 9-HODE Stereoisomers

| Enzyme/Process | Source | Ratio (9(R)-HODE : 9(S)-HODE) | Reference |

| Cytochrome P450 | Human Liver Microsomes | ~80 : 20 | [1][4] |

| Cyclooxygenase | Sheep Vesicular Gland | ~79 : 21 (L:D config.) | [12] |

| Free Radical Oxidation | In vitro / Oxidative Stress | ~50 : 50 (Racemic) | [1][6] |

Role in Pathophysiology

The dysregulation of 9-HODE isomer ratios is linked to several human diseases.

-

Atherosclerosis: In early atherosclerotic lesions, enzymatically produced 13-HODE predominates and may have protective effects via PPARγ. In advanced, unstable plaques, non-enzymatic oxidation leads to high levels of both 9-HODE and 13-HODE.[8] At this stage, the pro-inflammatory effects of 9-HODE acting through GPR132 may contribute to plaque instability and rupture.[8]

-

Oxidative Stress Marker: Elevated levels of total HODEs (9-HODE and 13-HODE) are found in the plasma, lipoproteins, or tissues of patients with various conditions linked to oxidative stress, including cataracts, rheumatoid arthritis, Alzheimer's disease, pancreatitis, and NASH.[1][6]

-

Pain: The ability of 9-HODE to sensitize TRPV1 via GPR132 makes it a key mediator in certain types of pain, including chemotherapy-induced peripheral neuropathy.[9]

Detailed Experimental Protocols

Accurate analysis of 9-HODE stereoisomers requires meticulous sample handling, extraction, separation, and detection.

Protocol 1: Extraction and Saponification of Total HODEs from Plasma/Serum

This protocol allows for the measurement of both free and esterified HODEs.

-

Sample Collection: Collect blood in EDTA-containing tubes. Centrifuge to obtain plasma and store at -80°C under nitrogen or argon to prevent auto-oxidation.

-

Lipid Extraction (Folch Method):

-

To 1 mL of plasma, add an appropriate internal standard (e.g., 15(S)-HETE-d8 or 9-HODE-d4).

-

Add 20 mL of ice-cold Folch solution (Chloroform:Methanol, 2:1, v/v) containing an antioxidant like Butylated Hydroxytoluene (BHT, ~0.005%).[13]

-

Vortex vigorously for 2 minutes.

-

Add 4 mL of 0.9% NaCl or 0.43% MgCl2 solution, vortex again, and centrifuge (e.g., 1500 x g for 10 min) to separate the phases.[13]

-

Carefully collect the lower organic (chloroform) layer, avoiding the protein interface.

-

-

Saponification (Alkaline Hydrolysis):

-

Re-extraction of Free Fatty Acids:

-

Neutralize the sample by acidifying to pH 3-4 with 1 N HCl.[13]

-

Add an equal volume of water and extract the free fatty acids three times with a non-polar solvent like hexane or ethyl acetate.

-

Pool the organic layers and dry under nitrogen. The sample is now ready for derivatization or chromatographic analysis.

-

Protocol 2: Separation and Quantification by HPLC and LC-MS/MS

This is the most common approach for isomer-specific quantification.

-

Workflow Visualization:

-

Normal-Phase (NP-HPLC) for Positional Isomers:

-

Purpose: To separate 9-HODE from 13-HODE and their geometric (E,E vs Z,E) isomers.

-

Column: Silica (SiO2) column (e.g., 250 mm × 4.6 mm, 5 µm).[14]

-

Mobile Phase: An isocratic mixture of n-hexane, isopropanol, and acetic acid. A typical ratio is 98.3:1.6:0.1 (v/v/v).[14]

-

Detection: UV detection at 234 nm, which is the characteristic absorbance maximum for the conjugated diene system in HODEs.[14][15]

-

-

Chiral-Phase HPLC for Enantiomer Separation:

-

Purpose: To separate 9(S)-HODE from 9(R)-HODE. This is the definitive step for stereoisomer analysis.

-

Column: A chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD).

-

Mobile Phase: Typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol, often with a small amount of acid (e.g., acetic acid). The exact ratio must be optimized for the specific column.

-

Detection: UV at 234 nm or collection of fractions for subsequent analysis by mass spectrometry.

-

-

LC-MS/MS for High-Sensitivity Quantification:

-

Purpose: The gold standard for sensitive and specific quantification in complex biological matrices.

-

Chromatography: Reversed-phase liquid chromatography (e.g., using a C18 or C4 column) is typically used to provide initial separation before MS detection.[16]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.[6]

-

Quantification: Multiple Reaction Monitoring (MRM) is employed, using specific precursor-to-product ion transitions for unlabeled HODE and its corresponding stable isotope-labeled internal standard.[6][7]

-

Protocol 3: Functional Assay - Intracellular Calcium Mobilization

This protocol assesses the ability of HODE isomers to activate G protein-coupled receptors like GPR132.

-

Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably or transiently transfected to overexpress the human GPR132 receptor. A control group should be transfected with an empty vector.[5]

-

Calcium Indicator Loading:

-

Plate the cells in a 96-well black, clear-bottom plate.

-

Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

-

Stimulation and Measurement:

-

Wash the cells with a buffered salt solution (e.g., HBSS) to remove excess dye.

-

Place the plate in a fluorescence plate reader capable of kinetic reads.

-

Establish a stable baseline fluorescence reading.

-

Inject a solution of 9(S)-HODE, 9(R)-HODE, or a vehicle control at various concentrations.

-

Record the change in fluorescence intensity over time. A positive control, such as ATP, should be used to confirm cell viability and receptor responsiveness.[5]

-

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve following agonist addition, after subtracting the baseline. Dose-response curves can be generated to determine EC50 values.

Conclusion

The stereoisomers 9(S)-HODE and 9(R)-HODE are not interchangeable molecules; they are distinct signaling lipids with specific synthetic pathways and biological targets. 9(S)-HODE acts as a potent endogenous ligand for the pro-inflammatory receptor GPR132, while both isomers can modulate the activity of PPAR nuclear receptors. The balance of their production, dictated by enzymatic specificity versus non-specific oxidative stress, is a critical factor in the progression of inflammatory diseases and metabolic disorders. For researchers in drug development, targeting the specific pathways of HODE synthesis or the receptors they activate offers a nuanced approach to treating these conditions. The continued use of precise analytical techniques, particularly chiral chromatography and mass spectrometry, will be essential to further unravel the complex and stereospecific roles of these important lipid mediators.

References

- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 5. gsartor.org [gsartor.org]

- 6. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereochemistry in the formation of 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid from linoleic acid by fatty acid cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. gsartor.org [gsartor.org]

- 16. znaturforsch.com [znaturforsch.com]

9-Hydroxyoctadecanoic Acid (9-HODE): A Key Signaling Molecule in Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyoctadecanoic acid (9-HODE) is an oxidized metabolite of the essential fatty acid linoleic acid, increasingly recognized for its multifaceted role as a signaling molecule in the complex landscape of inflammation. Generated through both enzymatic and non-enzymatic pathways, 9-HODE exerts its biological effects by activating specific cell surface and nuclear receptors, thereby modulating a variety of cellular responses central to the inflammatory process. This technical guide provides a comprehensive overview of the core aspects of 9-HODE signaling in inflammation, including its biosynthesis, receptor interactions, and downstream signaling cascades. We present quantitative data on its biological activities, detailed experimental protocols for its study, and visual representations of its signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated inflammation is a key component of numerous chronic diseases, including atherosclerosis, inflammatory bowel disease, and neurodegenerative disorders. Lipid mediators play a crucial role in the initiation, progression, and resolution of inflammation. Among these, oxidized linoleic acid metabolites (OXLAMs) have emerged as significant signaling molecules. This compound (9-HODE), a prominent member of the OXLAM family, has been shown to possess potent pro-inflammatory properties, making it a molecule of significant interest in understanding and potentially targeting inflammatory pathways.

Biosynthesis of 9-HODE

9-HODE is primarily derived from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet. Its formation can occur through two main routes:

-

Enzymatic Pathways: Several enzymes can catalyze the formation of 9-HODE. Cyclooxygenases (COX-1 and COX-2) and certain cytochrome P450 enzymes can metabolize linoleic acid to 9-hydroperoxyoctadecadienoic acid (9-HPODE), which is then rapidly reduced to 9-HODE.[1]

-

Non-Enzymatic Pathways: Under conditions of oxidative stress, the non-enzymatic free radical-mediated peroxidation of linoleic acid also leads to the formation of 9-HPODE, which is subsequently converted to 9-HODE. This pathway is particularly relevant in pathological conditions associated with high levels of reactive oxygen species (ROS).[2]

It is important to note that these pathways can produce different stereoisomers of 9-HODE, namely 9(S)-HODE and 9(R)-HODE, which may exhibit distinct biological activities.[3]

Receptors and Downstream Signaling

9-HODE exerts its signaling functions primarily through two distinct receptor types: the G protein-coupled receptor 132 (GPR132) and the peroxisome proliferator-activated receptor gamma (PPARγ).

GPR132 (G2A) Signaling

GPR132, also known as G2A (G2 accumulation), is a cell surface receptor highly expressed in immune cells such as macrophages and neutrophils.[4] 9-HODE is a potent agonist for human GPR132.[4] Upon binding, 9-HODE activates GPR132, leading to the coupling of Gαi and Gαq proteins. This activation initiates a cascade of downstream signaling events:

-

Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration.

These signaling events culminate in various cellular responses, including the activation of the MyD88-PI3K-AKT pathway, which is crucial for cell migration and survival.[5]

PPARγ Signaling

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that functions as a ligand-activated transcription factor. 9-HODE has been identified as an endogenous agonist for PPARγ.[6][7] Upon binding to 9-HODE in the cytoplasm, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism and inflammation. For instance, activation of PPARγ by 9-HODE can upregulate the expression of fatty acid-binding protein 4 (FABP4) and the scavenger receptor CD36 in macrophages, which are involved in lipid uptake and foam cell formation in atherosclerosis.[4][6]

Role in Inflammation

9-HODE has been demonstrated to be a pro-inflammatory molecule in various contexts. Its effects are mediated by its actions on immune cells, particularly macrophages and neutrophils.

-

Macrophage Migration and Activation: 9-HODE acts as a chemoattractant for macrophages, promoting their migration to sites of inflammation.[4] This effect is primarily mediated through the GPR132 receptor.[5] Furthermore, by activating PPARγ, 9-HODE can modulate macrophage phenotype and function, including the expression of genes involved in lipid metabolism and inflammation.[6]

-

Neutrophil Chemotaxis: Similar to its effects on macrophages, 9-HODE has been shown to induce the migration of neutrophils, another key player in the acute inflammatory response. The negative correlation observed between plasma 9+13 HODEs and G-CSF and IL-6 in runners suggests a link to exercise-induced neutrophil chemotaxis.[8]

-

Cytokine Production: While the direct, quantitative impact of 9-HODE on the production of specific pro-inflammatory cytokines like IL-6 and TNF-α by macrophages requires further detailed investigation, its role in promoting immune cell migration and activation suggests a contribution to the overall pro-inflammatory cytokine milieu at the site of inflammation. Studies have shown a negative correlation between the increase in plasma 9+13 HODEs and IL-6 levels after exercise, hinting at a complex regulatory role.[8]

Data Presentation

The following tables summarize the available quantitative data on the biological activities of 9-HODE.

Table 1: Receptor Activation Data for 9-HODE

| Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| Human GPR132 (G2A) | IP-1 Accumulation | CHO-K1 | EC50 | 7.5 µM | [3] |

| PPARγ | Luciferase Reporter Assay | CV-1 | Activation | Concentration-dependent increase |

Table 2: Effects of 9-HODE on Gene Expression in THP-1 Cells

| Gene | Cell Type | 9-HODE Concentration | Effect | Fold Change | Reference |

| FABP4 | THP-1 Monocytes | 30 µM | Upregulation | Significant increase | [6] |

| GPR132 | THP-1 Monocytes | 30 µM | Upregulation | Significant increase | [6] |

Table 3: Concentrations of 9-HODE in Biological Samples

| Sample Type | Condition | 9-HODE Concentration | Reference |

| Rat Plasma | Normal | 57.8 ± 18.7 nmol/L | [7] |

| Human Plasma | Post-exercise (2h run) | 314 ± 38.4% increase from baseline | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Quantification of 9-HODE from Plasma using LC-MS/MS

Objective: To extract and quantify 9-HODE from plasma samples.

Materials:

-

Plasma sample

-

Internal standard (e.g., 15(S)-HETE-d8)

-

10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)

-

Hexane

-

Methanol

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., AB SCIEX API 4000 triple quadrupole mass spectrometer) with a reverse-phase C18 column

Protocol:

-

Sample Preparation:

-

To 200 µL of plasma in a glass test tube, add 10 µL of the internal standard mixture.

-

Add 1.0 mL of the acetic acid/2-propanol/hexane solution.

-

Vortex briefly to mix.

-

Add 2.0 mL of hexane.

-

Cap the tube and vortex for 3 minutes.

-

Centrifuge at 2000 x g for 5 minutes at room temperature.

-

-

Extraction:

-

Carefully transfer the upper hexane layer to a clean glass test tube.

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of methanol.

-

Centrifuge at 2000 x g immediately before analysis to pellet any particulate matter.

-

-

LC-MS/MS Analysis:

-

Inject 40 µL of the reconstituted sample onto the LC-MS/MS system.

-

Use a reverse-phase C18 column for separation.

-

Employ a suitable gradient of solvents (e.g., water with 0.2% acetic acid and methanol with 0.2% acetic acid).

-

Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) for quantification. The specific product ion for 9-HODE is m/z 171.[2]

-

Quantify 9-HODE by comparing its peak area to that of the internal standard.

-

GPR132 Activation Assay (IP-One Assay)

Objective: To measure the activation of GPR132 by 9-HODE by quantifying the accumulation of inositol monophosphate (IP-1).

Materials:

-

CHO-K1 cells stably overexpressing human GPR132

-

Control CHO-K1 cells

-

Cell culture medium

-

384-well white tissue culture plates

-

Stimulation buffer (containing LiCl)

-

9-HODE standard solutions

-

IP-One assay kit (contains lysis buffer and detection reagents)

-

HTRF plate reader

Protocol:

-

Cell Seeding:

-

Seed the GPR132-expressing CHO-K1 cells and control cells into a 384-well plate at an appropriate density (e.g., 12,500 cells/well).

-

Incubate overnight at 37°C and 5% CO2.

-

-

Cell Stimulation:

-

Remove the culture medium and wash the cells four times with stimulation buffer.

-

Add different concentrations of 9-HODE (prepared in stimulation buffer) to the wells.

-

Incubate the plate at 37°C for 90 minutes.

-

-

Cell Lysis and Detection:

-

Lyse the cells by adding the detection agents from the IP-One assay kit prepared in lysis buffer.

-

Incubate the plate at room temperature overnight.

-

-

Data Acquisition:

-

Measure the HTRF signal on a compatible plate reader.

-

Calculate the concentration of IP-1 produced by the cells from a standard curve.

-

-

Data Analysis:

-

Plot the IP-1 concentration against the 9-HODE concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.[3]

-

PPARγ Transactivation Assay (Luciferase Reporter Assay)

Objective: To assess the ability of 9-HODE to activate PPARγ-mediated gene transcription.

Materials:

-

A suitable cell line (e.g., CV-1)

-

Expression vector for human PPARγ

-

Reporter plasmid containing a luciferase gene driven by a PPRE promoter

-

Transfection reagent

-

Cell culture medium

-

9-HODE standard solutions

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Transfection:

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

-

Cell Treatment:

-

After transfection, treat the cells with various concentrations of 9-HODE or a vehicle control.

-

Incubate for 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Express the results as fold activation over the vehicle control.

-

Macrophage Chemotaxis Assay (Transwell Assay)

Objective: To evaluate the chemotactic effect of 9-HODE on macrophages.

Materials:

-

Macrophage cell line (e.g., THP-1, differentiated into macrophages) or primary macrophages

-

Transwell inserts with a suitable pore size (e.g., 8 µm)

-

24-well plate

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

-

9-HODE solutions of varying concentrations

-

Chemoattractant control (e.g., MCP-1)

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Protocol:

-

Cell Preparation:

-

Harvest and resuspend the macrophages in chemotaxis buffer.

-

Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

-

-

Assay Setup:

-

Add chemotaxis buffer containing different concentrations of 9-HODE, a positive control chemoattractant, or a vehicle control to the lower chambers of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the fluorescently labeled macrophage suspension to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator for a suitable time (e.g., 2-4 hours) to allow for cell migration.

-

-

Quantification of Migration:

-

Carefully remove the non-migrated cells from the top of the insert membrane with a cotton swab.

-

Measure the fluorescence of the migrated cells on the bottom of the membrane using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the chemotactic index as the fold increase in migration in response to 9-HODE compared to the vehicle control.

-

Conclusion

9-HODE is a biologically active lipid mediator with a significant pro-inflammatory role. Its ability to activate both the cell surface receptor GPR132 and the nuclear receptor PPARγ places it at a critical nexus of inflammatory signaling. The activation of these receptors triggers distinct downstream pathways that ultimately lead to the recruitment and activation of immune cells, key events in the inflammatory cascade. The detailed understanding of 9-HODE's mechanisms of action, facilitated by the experimental protocols and data presented in this guide, is essential for researchers and drug development professionals seeking to identify novel therapeutic targets for the treatment of inflammatory diseases. Further investigation into the specific quantitative effects of 9-HODE on cytokine production and the in vivo relevance of its signaling pathways will undoubtedly provide deeper insights into its role in health and disease.

References

- 1. 9 (+) - HODE Enhanced Immunoassay Kit [oxfordbiomed.com]

- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential modulation of cell cycle, apoptosis and PPARgamma2 gene expression by PPARgamma agonists ciglitazone and 9-hydroxyoctadecadienoic acid in monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 9- and 13-Hydroxy-octadecadienoic acids (9+13 HODE) are inversely related to granulocyte colony stimulating factor and IL-6 in runners after 2h running - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

role of 9-HODE in peroxisome proliferator-activated receptor (PPAR) activation

An In-depth Technical Guide to the Role of 9-HODE in Peroxisome Proliferator-Activated Receptor (PPAR) Activation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

9-hydroxyoctadecadienoic acid (9-HODE), a prominent oxidized metabolite of linoleic acid, has been identified as a significant endogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are crucial regulators of lipid metabolism, inflammation, and cellular differentiation. This technical guide provides a comprehensive overview of the role of 9-HODE in activating PPAR isoforms, with a specific focus on PPARγ and PPARα. It consolidates quantitative data from various studies, details the experimental protocols used for its investigation, and illustrates the core signaling pathways and experimental workflows. Understanding the nuanced interactions between 9-HODE isomers and PPARs is critical for developing novel therapeutics targeting metabolic and inflammatory diseases.

Introduction: PPARs and 9-HODE

Peroxisome Proliferator-Activated Receptors (PPARs) are a subfamily of nuclear hormone receptors comprising three main isotypes: PPARα (NR1C1), PPARβ/δ (NR1C2), and PPARγ (NR1C3).[1] They function as ligand-activated transcription factors that control the expression of a vast array of genes involved in lipid and glucose metabolism, energy homeostasis, and inflammation.[2][3] Upon activation by a ligand, PPARs heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of their target genes, thereby modulating transcription.[2]